(1-(Pyridin-3-yl)piperidin-2-yl)methanol
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Overview
Description
(1-(Pyridin-3-yl)piperidin-2-yl)methanol: is an organic compound with the molecular formula C11H16N2O It is a heterocyclic compound containing both a pyridine ring and a piperidine ring, connected via a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-3-yl)piperidin-2-yl)methanol typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
(1-(Pyridin-3-yl)piperidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
(1-(Pyridin-3-yl)piperidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of (1-(Pyridin-3-yl)piperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-(Pyridin-3-yl)piperidin-4-yl)methanol: Similar structure but with the methanol group attached to a different position on the piperidine ring.
(1-(Pyridin-2-yl)piperidin-3-yl)methanol: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
(1-(Pyridin-3-yl)piperidin-2-yl)methanol is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity. The position of the methanol group and the connectivity of the pyridine and piperidine rings can result in different properties compared to similar compounds .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
(1-pyridin-3-ylpiperidin-2-yl)methanol |
InChI |
InChI=1S/C11H16N2O/c14-9-11-4-1-2-7-13(11)10-5-3-6-12-8-10/h3,5-6,8,11,14H,1-2,4,7,9H2 |
InChI Key |
CZIYNEQPVGDEDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CO)C2=CN=CC=C2 |
Origin of Product |
United States |
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